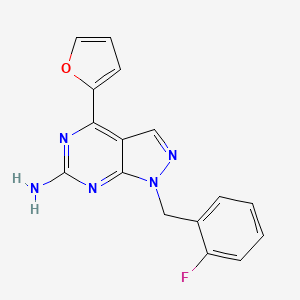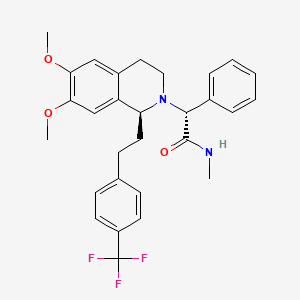
艾莫瑞克
描述
Almorexant is a member of isoquinolines.
科学研究应用
睡眠促进
在老鼠和狗身上进行的临床前研究表明,艾莫瑞克具有与生理睡眠相似的促进睡眠作用。 这种作用可以通过感觉运动刺激迅速逆转,允许在刺激停止后恢复睡眠 .
失眠治疗
艾莫瑞克已在临床试验中对其治疗原发性失眠的有效性进行了评估。 一项涉及多导睡眠图的研究旨在评估艾莫瑞克口服给药对慢性原发性失眠成年人的影响、安全性和耐受性 .
凋亡诱导
研究表明,艾莫瑞克盐酸盐可以阻断细胞内Ca2+信号通路,并刺激某些细胞系中的caspase-3活性,导致诱导凋亡。 这表明在癌症研究中具有潜在的应用,其中诱导凋亡可以是一种治疗策略 .
食欲素受体拮抗
作为第一个进入临床环境的食欲素受体拮抗剂,艾莫瑞克已被研究其在阻断食欲素受体中的作用。 尽管它已经进入了 III 期临床研究,但由于未公开的原因,开发被停止,可能与安全问题有关 .
比较药理学
研究已经将艾莫瑞克与其他化合物如佐匹克隆(一种正向 GABA A-a1 受体调节剂)进行了比较。 这些比较有助于理解这些化合物对睡眠的不同影响以及它们的潜在副作用或益处 .
食欲素受体拮抗的验证
艾莫瑞克是使用双重食欲素受体拮抗剂 (DORA) 靶向 OX1R 和 OX2R 受体,几乎具有等摩尔效力的策略的第一个概念验证。 这为进一步研究食欲素受体拮抗剂及其治疗应用铺平了道路 .
作用机制
Target of Action
Almorexant, also known by its development code ACT-078573, is a competitive antagonist of the OX1 and OX2 orexin receptors . These receptors are primarily involved in sleep-wake regulation, addiction, and stress .
Mode of Action
Almorexant selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It dissociates very slowly from the orexin receptors, which may prolong its duration of action .
Biochemical Pathways
It’s known that the orexin system plays a critical role in the sleep-wake cycle . By antagonizing the orexin receptors, Almorexant can potentially influence these pathways and their downstream effects.
Pharmacokinetics
Almorexant is metabolized in the liver and has an elimination half-life of 13-19 hours . The pharmacokinetics of Almorexant after single and multiple-dose administration to healthy subjects have been characterized by a clearance of 43 L/h, a large volume of distribution (683 L), a fast absorption (time to peak plasma concentration 1 h), and a rapid disposition due to a pronounced distribution phase .
Result of Action
The primary result of Almorexant’s action is the promotion of sleep. It has been shown in preclinical and clinical research to promote sleep in animals and humans without disrupting the sleep architecture .
Action Environment
The action of Almorexant can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the same metabolic pathways . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s overall health status, age, and other individual characteristics.
生化分析
Biochemical Properties
Almorexant is a potent and competitive dual orexin receptor antagonist, with Kd values of 1.3 nM (OX1) and 0.17 nM (OX2), respectively . It selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization .
Cellular Effects
Almorexant has been shown to reversibly block signaling of orexin-A and orexin-B peptides . It also stimulates caspase-3 activity in AsPC-1 cells and induces apoptosis .
Molecular Mechanism
The molecular mechanism of Almorexant involves its competitive antagonism of the OX1 and OX2 orexin receptors . By binding to these receptors, Almorexant prevents their activation and inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization .
Temporal Effects in Laboratory Settings
Almorexant has been shown to induce somnolence and promote sleep in rats, dogs, and humans . This sleep-promoting effect, which resembles physiological sleep, could be quickly reversed upon sensorimotor stimulation and yet allow resumption of sleep upon its cessation .
Dosage Effects in Animal Models
The effects of Almorexant have been studied in animal models, where it has been shown to induce somnolence and promote sleep
Metabolic Pathways
Almorexant is metabolized in the liver
Transport and Distribution
属性
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
| Record name | Almorexant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almorexant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of almorexant?
A1: Almorexant functions as a dual orexin receptor antagonist, meaning it blocks both the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R) [, , ]. Orexins are neuropeptides involved in wakefulness, arousal, and other regulatory functions. By antagonizing these receptors, almorexant decreases orexin signaling, ultimately promoting sleep [, , ].
Q2: Does almorexant show selectivity for either OX1R or OX2R?
A2: While almorexant is a dual antagonist, research indicates a complex relationship with the two receptor subtypes. In vitro studies under non-equilibrium conditions show dual antagonism, but under equilibrium conditions, almorexant becomes selective for OX2R []. Additionally, almorexant displays a very slow dissociation rate from OX2R, effectively acting as a pseudo-irreversible antagonist in cellular systems [].
Q3: How does almorexant's interaction with orexin receptors affect sleep architecture?
A3: Studies in rats demonstrate that almorexant increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep proportionally without disrupting normal sleep architecture []. This contrasts with GABA-A receptor agonists, which induce sleep through generalized inhibition and often alter sleep architecture [].
Q4: Can you elaborate on the downstream effects of almorexant on neurotransmitter systems involved in sleep-wake regulation?
A4: Research suggests that almorexant decreases extracellular histamine concentrations in the lateral hypothalamus, potentially contributing to its sleep-promoting effects []. Conversely, almorexant can increase dopamine release in the prefrontal cortex []. The exact interplay of these neurotransmitter systems in mediating almorexant's effects requires further investigation.
Q5: Are there any differences in the effects of blocking OX1R and OX2R on sleep?
A5: Studies in rats suggest that blocking OX2R alone with a selective antagonist like JNJ-10397049 is sufficient to promote sleep []. Interestingly, co-administration of an OX1R antagonist with an OX2R antagonist attenuates the sleep-promoting effects of the OX2R antagonist [], implying a potential counter-regulatory role of OX1R in sleep modulation.
Q6: Is there any spectroscopic data available for almorexant?
A6: The abstracts provided do not include details on the spectroscopic characterization of almorexant.
Q7: Are there studies on the material compatibility and stability of almorexant?
A7: The abstracts provided focus primarily on the pharmacological aspects of almorexant. Information regarding material compatibility and stability under various conditions is not available in these abstracts.
Q8: Does almorexant exhibit any catalytic properties or have applications in catalysis?
A8: Almorexant is a pharmacologically active compound targeting orexin receptors. Based on the provided research, it is not known to possess catalytic properties or have applications in catalysis.
Q9: Have computational chemistry methods been employed in almorexant research?
A10: Yes, computational modeling and site-directed mutagenesis were used to map the binding pocket of almorexant to human OX1R and OX2R [, ]. These studies identified crucial amino acid residues involved in ligand binding and receptor selectivity, providing valuable insights for understanding almorexant's interactions with its target receptors.
Q10: What is known about the stability of almorexant under various conditions?
A12: While the provided research doesn't extensively cover almorexant's stability, one study mentions the development of a new tablet formulation to address issues with the active pharmaceutical ingredient sticking to manufacturing equipment []. This suggests efforts to improve the compound's stability during the manufacturing process.
Q11: What are the general pharmacokinetic properties of almorexant?
A14: Almorexant exhibits rapid absorption following oral administration, achieving peak plasma concentrations around 1 to 1.5 hours [, ]. It is then rapidly metabolized and primarily eliminated through fecal excretion [].
Q12: What is the duration of almorexant's pharmacological effects?
A15: Studies in healthy volunteers indicate that the impairing effects of almorexant on vigilance, alertness, and motor coordination largely disappear within 8 hours after a single dose [].
Q13: Has almorexant demonstrated efficacy in treating sleep disorders in clinical trials?
A16: Clinical trials have been conducted to evaluate almorexant's efficacy and safety in treating insomnia. One study in elderly patients with primary insomnia found that almorexant significantly reduced wake time after sleep onset (WASO) and increased total sleep time (TST) compared to placebo [].
Q14: Have any targeted drug delivery approaches been investigated for almorexant?
A14: The abstracts provided do not mention specific research on targeted drug delivery strategies for almorexant.
Q15: Are there any known biomarkers to predict almorexant's efficacy or monitor treatment response?
A15: The provided research does not identify specific biomarkers associated with almorexant's efficacy or treatment response.
Q16: What analytical methods have been employed to characterize and quantify almorexant?
A19: The research mentions the use of radioligand binding assays to characterize almorexant's binding kinetics to orexin receptors [, ]. Additionally, metabolic profiling studies using radiolabeled almorexant have been conducted to elucidate its metabolic pathways in humans [].
Q17: Is there information available on the environmental impact and degradation of almorexant?
A17: The abstracts provided do not contain information related to the environmental impact or degradation of almorexant.
Q18: Have the dissolution and solubility properties of almorexant been investigated?
A21: While specific studies on dissolution and solubility are not detailed, research mentions that almorexant possesses a pronounced first-pass effect and metabolism, suggesting potential limitations in its oral bioavailability [].
Q19: What measures are taken to ensure the quality control and assurance of almorexant?
A19: The abstracts provided do not elaborate on specific quality control and assurance measures employed during the development and manufacturing of almorexant.
Q20: Does almorexant elicit any immunogenic or immunological responses?
A20: The abstracts provided do not include information regarding the immunogenicity or immunological effects of almorexant.
Q21: Has almorexant been found to interact with drug transporters?
A21: The provided research does not mention any specific interactions of almorexant with drug transporters.
Q22: What is known about the biocompatibility and biodegradability of almorexant?
A22: The abstracts do not provide specific details about the biocompatibility or biodegradability of almorexant.
Q23: Are there any alternative compounds or approaches for achieving similar therapeutic effects to almorexant?
A26: Yes, other dual orexin receptor antagonists, such as suvorexant, have been investigated for treating insomnia []. These compounds target the same orexin system as almorexant, offering potential alternatives for sleep-wake modulation.
Q24: Are there strategies for the recycling and waste management of almorexant?
A24: The provided research does not address the recycling or waste management of almorexant.
Q25: What research infrastructure and resources are crucial for advancing our understanding of almorexant?
A28: Continued research on almorexant necessitates access to advanced techniques such as electroencephalography, telemetry for monitoring sleep-wake cycles and cardiovascular parameters, microdialysis for assessing neurotransmitter release, and immunohistochemistry for analyzing brain tissue [, , ]. Collaborative efforts between academia and the pharmaceutical industry can further facilitate the development of novel orexin receptor antagonists and the exploration of their therapeutic potential.
Q26: What are some of the historical milestones in the research and development of almorexant?
A29: Almorexant emerged as a promising compound for treating insomnia based on its ability to promote sleep in animal models without significantly disrupting sleep architecture []. Early clinical trials demonstrated its efficacy in improving sleep parameters in patients with primary insomnia [].
Q27: How has almorexant research contributed to our understanding of the orexin system and its role in sleep-wake regulation?
A30: Investigations into almorexant's mechanism of action have provided valuable insights into the complexities of the orexin system. Research suggests that OX2R antagonism plays a crucial role in promoting sleep [], while OX1R may have a counter-regulatory role []. Understanding the distinct roles of these receptors could pave the way for developing more targeted therapies for sleep disorders.
Q28: Are there any cross-disciplinary applications or synergies emerging from almorexant research?
A31: Research on almorexant extends beyond sleep medicine, with investigations into its potential for treating conditions such as hypertension [, ], pancreatic ductal adenocarcinoma [], and even the growth impediment associated with obstructive sleep apnea [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



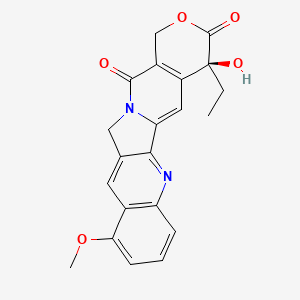
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
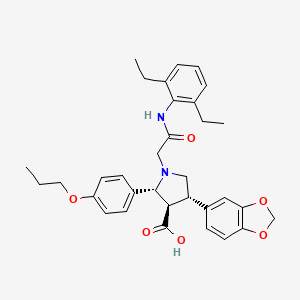
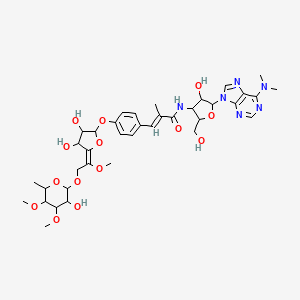
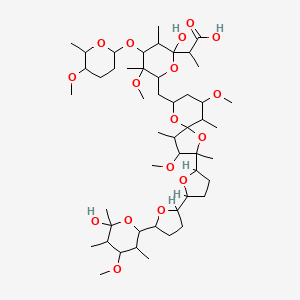
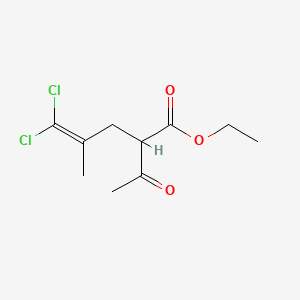
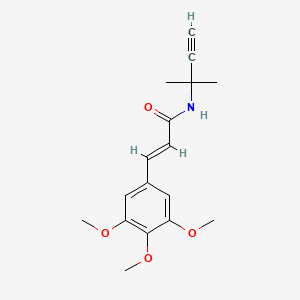
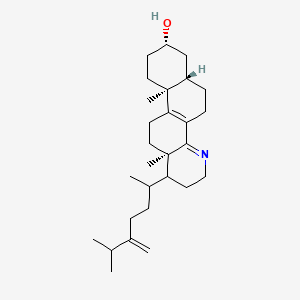
![4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B1664725.png)
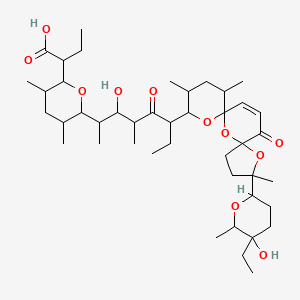
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)

